2-Chloro-beta-nitrostyrene

Description

Historical Development and Initial Academic Recognition

The academic journey of β-nitrostyrenes, the parent class of compounds for 2-chloro-beta-nitrostyrene, began with the development of condensation reactions in the late 19th and early 20th centuries. The condensation of aromatic aldehydes with nitroalkanes, known as the Henry reaction or nitroaldol reaction, provided the fundamental route to these compounds. frontiersin.org Early methods involved the use of primary aliphatic amines as catalysts, which often required extended reaction times. orgsyn.org A significant advancement was the use of alkali catalysts, a method first reported by Thiele, which improved the efficiency of the synthesis. orgsyn.org

The synthesis of substituted β-nitrostyrenes, including halogenated derivatives, evolved from these foundational methods. A common and enduring approach involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in acetic acid. frontiersin.orgursinus.edu Over the years, synthetic methodologies have been refined to improve yields and simplify procedures. For instance, protocols utilizing Vilsmeier-Haack reagents have been developed for the nitro-decarboxylation of α,β-unsaturated acids to yield β-nitrostyrenes. acgpubs.org The initial academic interest in these compounds was driven by their utility as versatile synthetic intermediates, a role they continue to play prominently.

Structural Features and Relevancy in Contemporary Organic Chemistry

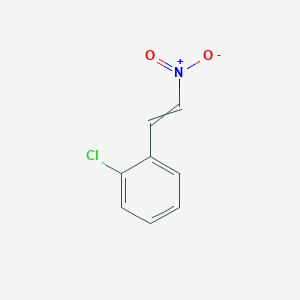

The structure of this compound is characterized by a benzene (B151609) ring substituted with a chlorine atom at the ortho position and a 2-nitrovinyl group. The IUPAC name for this compound is 1-chloro-2-[(1E)-2-nitroethenyl]benzene. thermofisher.comfishersci.fi The key structural elements—the conjugated system of the styrenyl backbone, the powerful electron-withdrawing nitro group, and the ortho-chloro substituent—dictate its chemical reactivity.

The nitro group significantly polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This makes this compound an excellent Michael acceptor, a feature widely exploited in carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The presence of the chlorine atom can influence the electronic properties and steric environment of the molecule, affecting reaction rates and selectivity.

In contemporary organic chemistry, the relevancy of this compound lies in its role as a versatile precursor. It is frequently used in the synthesis of nitrogen-containing heterocyclic compounds and substituted phenethylamines, which are important scaffolds in medicinal chemistry. researchgate.netbeilstein-journals.org Its ability to participate in various transformations, including reductions, cycloadditions, and multicomponent reactions, makes it a valuable tool for synthetic chemists. researchgate.netbeilstein-journals.orgnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-chloro-2-[(1E)-2-nitroethenyl]benzene | thermofisher.com |

| CAS Number | 3156-34-1 | thermofisher.com |

| Molecular Formula | C₈H₆ClNO₂ | thermofisher.com |

| Appearance | White to yellow crystals or powder | thermofisher.com |

| Melting Point | 45.0-51.0 °C | thermofisher.com |

| Purity (GC) | ≥97.5% | thermofisher.com |

Current Research Trajectories and Academic Significance

The academic significance of this compound is continually reinforced by its application in cutting-edge research. Current trajectories focus on its use in asymmetric catalysis, the development of green synthetic methods, and the synthesis of biologically active molecules.

One major area of research is its use as a substrate in organocatalyzed reactions. For example, it has been employed in the enantioselective Michael addition of acetaldehyde, catalyzed by proline-based organocatalysts in water, to access precursors for valuable γ-amino acids. nih.gov Specifically, the 4-chloro substituted analogue is a key starting material for the synthesis of the baclofen (B1667701) precursor. nih.gov

Furthermore, this compound is a key reactant in Friedel-Crafts reactions catalyzed by metal-organic frameworks (MOFs), demonstrating its utility in heterogeneous catalysis. rsc.org These studies aim to develop recyclable and efficient catalytic systems. Research also explores the reduction of β-nitrostyrenes to form phenethylamines, which are a class of compounds with significant pharmacological activities. beilstein-journals.orgnih.gov The development of one-pot procedures using reagents like sodium borohydride (B1222165) and copper(II) chloride highlights the ongoing effort to create milder and more efficient synthetic routes. beilstein-journals.orgnih.gov The versatility of β-nitrostyrenes as substrates for synthesizing a diverse range of nitrogen-containing heterocycles further underscores their importance in drug discovery and materials science. researchgate.net

Table 2: Research Applications of Substituted β-Nitrostyrenes

| Research Area | Application | Key Findings | Reference |

|---|---|---|---|

| Organocatalysis | Michael addition of acetaldehyde | Access to γ-amino acid precursors (e.g., baclofen precursor from 4-chloro-β-nitrostyrene). | nih.gov |

| Heterogeneous Catalysis | Friedel-Crafts reaction with indole (B1671886) | Cu-MOFs serve as efficient and recyclable catalysts, with 4-chloro-β-nitrostyrene showing high yields. | rsc.org |

| Reduction Methods | Synthesis of phenethylamines | One-pot reduction of the nitroalkene using NaBH₄/CuCl₂ under mild conditions. | beilstein-journals.org |

| Heterocycle Synthesis | Precursor for N-heterocycles | β-Nitrostyrenes are versatile starting materials for various cascade and multicomponent reactions. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKJTRDWAZGBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro Beta Nitrostyrene and Its Derivatives

Classical Synthetic Pathways and Mechanistic Considerations

Traditional routes to 2-chloro-beta-nitrostyrene rely on well-established reactions that form the core nitrostyrene (B7858105) structure, followed by or preceded by halogenation.

The Henry reaction, or nitroaldol reaction, stands as the most fundamental method for synthesizing β-nitrostyrenes. wikipedia.org Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.org For the synthesis of this compound, the process typically starts with 2-chlorobenzaldehyde (B119727) and nitromethane (B149229).

The mechanism commences with the deprotonation of the nitroalkane (e.g., nitromethane) by a base, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde (2-chlorobenzaldehyde). The resulting β-nitro alkoxide is subsequently protonated, yielding a β-nitro alcohol. wikipedia.org The final step is an acid- or base-facilitated dehydration (elimination of water) to produce the target (E)-2-chloro-β-nitrostyrene. researchgate.net

Table 1: Selected Catalytic Systems for the Henry Reaction in Nitrostyrene Synthesis

| Aldehyde | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | [SFHEA][HSO₄] Ionic Liquid | Solvent-free | 120°C, 1.5h | 95 | acs.org |

| 4-Chlorobenzaldehyde | [SFHEA][HSO₄] Ionic Liquid | Solvent-free | 120°C, 1.5h | 98 | acs.org |

| 2-Chlorobenzaldehyde | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | 100°C, hours | Moderate-High | mdma.ch |

| 4-Chlorobenzaldehyde | 2° Polyamine | Methanol | 25°C, 24h | 90 | thieme-connect.com |

The introduction of the chlorine atom onto the styrene (B11656) scaffold can be achieved through two primary strategies: using a pre-halogenated starting material or by direct halogenation of the nitrostyrene core. The most common and direct route to this compound involves the Henry reaction with 2-chlorobenzaldehyde, as described previously. acgpubs.orgthermofisher.com

Alternatively, electrophilic halogenation can be applied to an existing styrene or cinnamic acid derivative. cdnsciencepub.comwikipedia.org In these reactions, an electrophilic chlorine source, often generated with the help of a Lewis acid catalyst, attacks the electron-rich aromatic ring or the alkene double bond. wikipedia.org For instance, chiral sulfide (B99878) catalysts have been used in enantioselective electrophilic chlorination to construct functionalized tetrahydroquinolines from aniline (B41778) derivatives, demonstrating a modern approach to chloro-functionalization. chinesechemsoc.org However, for the specific synthesis of this compound, starting with the chlorinated aldehyde is generally more straightforward and avoids potential side reactions and issues with regioselectivity associated with the direct halogenation of β-nitrostyrene.

Modern Catalytic and Non-Conventional Approaches

Recent advancements have focused on developing more efficient, selective, and environmentally benign synthetic routes using catalysis and non-conventional energy sources.

Palladium catalysis has emerged as a powerful tool for C-C bond formation and has been applied to the synthesis of nitrostyrenes and their derivatives. mdpi.com The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is a notable example. organic-chemistry.org While challenging, variations of this reaction can be envisioned for constructing the this compound skeleton.

More recent developments include denitrative cross-coupling reactions, where the nitro group of a nitrostyrene is replaced by another functional group in a palladium-catalyzed process. mdpi.com A highly efficient and modern protocol involves the palladium-catalyzed, copper-activated desulfurative coupling of β-nitrovinyl thioethers with boronic acids. rsc.org This method provides access to a wide variety of substituted nitrostyrenes under mild, base-free conditions. rsc.org Palladium catalysis is also instrumental in the reductive cyclization of β-nitrostyrenes to form valuable indole (B1671886) scaffolds. wvu.eduunimi.it

Table 2: Examples of Palladium-Catalyzed Syntheses Involving Nitrostyrenes

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | Hantzsch Ester | Pd(OAc)₂, AIBN | Denitrative Coupling | β-Substituted Styrene | mdpi.com |

| β-Nitrovinyl Thioether | Arylboronic Acid | Pd(OAc)₂, Cu(OAc)₂ | Desulfurative Coupling | Substituted Nitrostyrene | rsc.org |

| Nitrostyrene | Internal Alkyne | Pd(OAc)₂ | Carboannulation | Indenone | researchgate.net |

| β,β-Diphenyl-nitrostyrene | Carbon Monoxide | Pd(OAc)₂, Phenanthroline | Reductive Cyclization | 2,3-Diphenylindole | unimi.it |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, offers a powerful strategy for the asymmetric functionalization of β-nitrostyrenes. beilstein-journals.orgmdpi.com These reactions typically use the nitrostyrene as an electrophilic Michael acceptor. Chiral organocatalysts, such as thioureas, squaramides, and proline derivatives, can activate the nitrostyrene towards nucleophilic attack, enabling the creation of complex chiral molecules with high enantioselectivity. beilstein-journals.orgacs.org

For example, the Michael addition of 3-chlorooxindoles to nitroolefins, catalyzed by a chiral squaramide, produces products with adjacent quaternary and tertiary stereocenters in high yield and stereoselectivity. acs.org Similarly, bifunctional thiourea (B124793) catalysts have been employed in tandem reactions involving nitrostyrenes to synthesize nitrochromenes. beilstein-journals.org These strategies are invaluable for building libraries of complex derivatives from the basic nitrostyrene scaffold.

Table 3: Selected Organocatalytic Functionalizations of Nitrostyrenes

| Nitrostyrene Derivative | Nucleophile | Organocatalyst | Product Type | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| o-Hydroxy-β-nitrostyrenes | Alkynal | Diphenylprolinol Silyl Ether | 4H-Chromene | 92-98% Yield, >99% ee | beilstein-journals.org |

| β-Nitrostyrenes | 2-Mercaptobenzaldehyde | Cupreine | Thiochroman | Good Yield, >99% ee | beilstein-journals.org |

| Various Nitroolefins | 3-Chlorooxindole | Chiral Squaramide | 3-Chlorooxindole Derivative | up to 99% Yield, up to 92% ee | acs.org |

| Azido Nitrostyrenes | Acetone | Chiral Diamine / L-phenylalanine | γ-Nitro Ketone | Moderate Yield, Good ee | mdpi.com |

To align with the principles of green chemistry, non-conventional methods such as microwave-assisted synthesis and solvent-free reactions have been developed for preparing β-nitrostyrenes. capes.gov.br These techniques often lead to dramatic reductions in reaction times, increased yields, and simplified work-up procedures. acgpubs.orgresearchgate.net

The Henry reaction can be effectively carried out under microwave irradiation, frequently without any solvent. chemicalbook.com One approach involves using clay-supported reagents, such as iron(III) nitrate (B79036) on clay (clayfen), which react with styrenes under solvent-free conditions with gentle warming or brief microwave irradiation to afford β-nitrostyrenes in good yields. capes.gov.brmdma.ch Another method employs the Vilsmeier-Haack reagent to trigger the nitro-decarboxylation of α,β-unsaturated acids, a reaction that is significantly accelerated by microwave irradiation, reducing reaction times from hours to seconds. acgpubs.org

Table 4: Comparison of Conventional and Microwave-Assisted Nitrostyrene Synthesis

| Substrate | Reagents | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorostyrene | Clayfen | Solvent-free (Oil Bath) | 15 min | 68 | mdma.ch |

| p-Chlorostyrene | Clayfen | Solvent-free (Microwave) | 3 min | 65 | mdma.ch |

| Cinnamic Acid | VHR, KNO₃ | Conventional | 4-5 hours | 75 | acgpubs.org |

| Cinnamic Acid | VHR, KNO₃ | Microwave (Solvent-free) | 40-50 sec | 90 | acgpubs.org |

| 2-Chlorocinnamic Acid | VHR, KNO₃ | Conventional | 4-5 hours | 70 | acgpubs.org |

| 2-Chlorocinnamic Acid | VHR, KNO₃ | Microwave (Solvent-free) | 40-50 sec | 85 | acgpubs.org |

Poly Ethylene Glycol (PEG) Mediated Syntheses

Poly Ethylene Glycol (PEG) has emerged as a highly effective and versatile medium and/or catalyst in modern organic synthesis, prized for its low cost, thermal stability, non-toxic nature, and recyclability. semanticscholar.orgscholarsresearchlibrary.com Its application in the synthesis of β-nitrostyrenes, including this compound, represents a significant advancement over traditional methods.

A prominent PEG-mediated route involves the nitro-decarboxylation of α,β-unsaturated carboxylic acids using metal nitrates. semanticscholar.orgscirp.org In this process, a substituted cinnamic acid, such as 2-chlorocinnamic acid, is reacted with a metal nitrate in the presence of PEG to yield the corresponding β-nitrostyrene derivative. acgpubs.orgresearchgate.net The addition of PEG has been found to accelerate the reaction rate enormously, reducing reaction times from several hours to mere minutes while significantly increasing the product yield. semanticscholar.orgscirp.orgscirp.org

Research has explored the efficacy of various molecular weights of PEG, including PEG-200, PEG-400, PEG-600, and higher. scirp.orgasianpubs.org Studies indicate that lower molecular weight PEGs, such as PEG-300 and PEG-400, are often more effective for these transformations. semanticscholar.orgscirp.orgasianpubs.org The synthesis can be performed under conventional heating or using non-conventional, energy-efficient methods like microwave irradiation or solvent-free "grind-stone" techniques, where reactants are simply ground together in a mortar and pestle. semanticscholar.orgasianpubs.orgrsc.org This solvent-free approach is particularly noteworthy as it minimizes waste and environmental impact. asianpubs.org

PEG can also function as a phase-transfer catalyst, facilitating reactions between reactants that are not soluble in the same phase. mdpi.comnih.gov Modified PEGs, such as diethylamine-functionalized PEG, have been developed as recyclable basic catalysts for Knoevenagel condensations, a key reaction for forming the carbon-carbon double bond in nitrostyrenes, under solvent-free conditions at room temperature. ias.ac.in

Table 1: Effect of Different PEGs on the Synthesis of β-Nitrostyrene from Cinnamic Acid

| Entry | Catalyst/Medium | Reaction Time (min) | Yield (%) |

| 1 | PEG-200 | 45 | 86 |

| 2 | PEG-300 | 35 | 94 |

| 3 | PEG-400 | 40 | 92 |

| 4 | PEG-600 | 55 | 84 |

Data synthesized from research on PEG-mediated nitro-decarboxylation reactions. semanticscholar.orgresearchgate.net

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. researchgate.net This involves a focus on methodologies that maximize the incorporation of all materials used in the process into the final product (atom economy), reduce waste, and utilize non-hazardous chemical forms and reaction media. researchgate.netorganic-chemistry.org

Atom-Economy and Reduced Waste Methodologies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. oup.com Syntheses with high atom economy are inherently less wasteful. While the nitro-decarboxylation of 2-chlorocinnamic acid is not perfectly atom-economical due to the loss of a carbon dioxide molecule, it can be more efficient than multistep syntheses that require protecting groups or generate significant stoichiometric byproducts. ursinus.edu

Catalyst Recyclability : The use of PEG as a reaction medium allows for its recovery and reuse over multiple cycles without a significant loss of activity. ias.ac.inrsc.org Similarly, the development of magnetically recyclable nanocatalysts offers a straightforward method for catalyst separation and reuse, preventing catalyst loss and contamination of the product stream. mdpi.com

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical. researchgate.netresearchgate.net While not a direct synthesis for this compound itself, the principles of MCRs are being applied to create complex derivatives, offering a pathway for highly efficient and low-waste production of related compounds. researchgate.netorganic-chemistry.org

Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which are frequently toxic, flammable, and contribute to air pollution. rsc.org Green chemistry promotes the use of safer alternatives.

Poly Ethylene Glycol (PEG) : As a reaction medium, PEG is considered an environmentally benign solvent. It is non-volatile, non-toxic, biodegradable, and recyclable, making it a superior alternative to many conventional organic solvents. semanticscholar.orgrsc.org

Water : Considered the ideal green solvent, water is non-toxic, inexpensive, and readily available. organic-chemistry.orgmdpi.com The development of catalytic systems that are effective in aqueous media is a major goal of green chemistry. mdpi.comresearchgate.net For instance, certain catalysts can facilitate the Michael addition to nitrostyrenes in water, achieving high yields. mdpi.com

Solvent-Free Conditions : The most environmentally friendly approach is to eliminate the solvent entirely. Mechanochemical methods, such as the "grind-stone" technique used in PEG-supported syntheses, exemplify this principle. scirp.orgasianpubs.org These solvent-free reactions reduce waste, simplify product purification, and can lower energy consumption. researchgate.net

Table 2: Comparison of Reaction Media for Nitrostyrene Synthesis

| Reaction Medium | Green Chemistry Attributes |

| Poly Ethylene Glycol (PEG) | Recyclable, non-toxic, biodegradable, low volatility. semanticscholar.orgrsc.org |

| Water | Non-toxic, abundant, inexpensive, environmentally safe. organic-chemistry.orgmdpi.com |

| Solvent-Free (Mechanochemical) | Eliminates solvent waste, reduces energy use, simplifies purification. scirp.orgasianpubs.org |

| Volatile Organic Compounds (e.g., Toluene, Acetic Acid) | Often toxic, flammable, environmentally persistent, contribute to pollution. rsc.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro Beta Nitrostyrene

Nucleophilic Addition Reactions and Regioselectivity

The pronounced electrophilic character of the β-carbon in 2-Chloro-beta-nitrostyrene, a consequence of the strong electron-withdrawing nature of the nitro group, renders the olefinic double bond highly susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.

Additions to the Activated Olefinic Double Bond (e.g., Michael Addition)

The conjugate addition of nucleophiles, commonly known as the Michael addition, is a hallmark reaction of β-nitrostyrenes. In the case of this compound, various nucleophiles can add to the activated double bond. While specific studies detailing a wide range of Michael additions exclusively for this compound are not extensively documented in the reviewed literature, the general reactivity of substituted β-nitrostyrenes provides a strong predictive framework. For instance, the addition of β-diketones to substituted β-nitrostyrenes has been shown to proceed efficiently in the presence of organocatalysts. niscpr.res.in It is established that β-nitrostyrenes bearing electron-withdrawing groups on the aromatic ring, such as the chloro group in the ortho position, generally exhibit good reactivity in these transformations. niscpr.res.in

The regioselectivity of these additions is predominantly governed by the electronic effects of the nitro group, which directs the nucleophile to attack the β-carbon of the alkene.

Influence of the Nitro Group on Reaction Pathways

The nitro group is the primary activating group in this compound, profoundly influencing its reactivity. Its strong electron-withdrawing capacity, through both inductive and resonance effects, polarizes the C=C double bond, creating a significant partial positive charge on the β-carbon. This polarization is the driving force for nucleophilic additions. nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder)

This compound, with its electron-deficient double bond, is an excellent participant in various cycloaddition reactions, serving as a key building block for the synthesis of cyclic and heterocyclic systems.

Reactivity as a Dienophile or Dipolarophile

In the context of Diels-Alder reactions, which are [4+2] cycloadditions, this compound is expected to act as a potent dienophile due to its electron-poor alkene moiety. nih.govwikipedia.org While specific examples detailing the use of this compound in Diels-Alder reactions are not prevalent in the surveyed literature, studies on analogous compounds like β-fluoro-β-nitrostyrenes demonstrate high reactivity with cyclic dienes, yielding bicyclic products in high yields. beilstein-journals.orgnih.gov

As a dipolarophile, this compound can readily participate in [3+2] cycloaddition reactions with various 1,3-dipoles. The electrophilically activated double bond is highly receptive to the nucleophilic terminus of the dipole. rsc.orgwikipedia.org Theoretical studies on the [3+2] cycloaddition of β-nitrostyrenes with nitrones indicate that these reactions are polar and proceed via a one-step mechanism. rsc.org

Stereochemical Outcomes and Control in Cycloadditions

The stereochemistry of cycloaddition reactions involving substituted β-nitrostyrenes is a critical aspect that dictates the three-dimensional structure of the resulting cyclic products. In Diels-Alder reactions, the stereochemistry of the dienophile is generally retained in the product. masterorganicchemistry.com The reaction typically proceeds via a suprafacial pathway, and the relative orientation of the substituents on the dienophile is preserved in the newly formed six-membered ring. masterorganicchemistry.com

In [3+2] cycloaddition reactions, the stereochemical outcome can be influenced by the nature of the dipole, the dipolarophile, and the reaction conditions. Theoretical studies have shown that the stereoselectivity (endo/exo) of the [3+2] cycloaddition of β-nitrostyrenes can be predicted by analyzing the transition state energies. rsc.org For instance, in the reaction of (Z)-β-nitrostyrene, an exo stereoselectivity is often observed. rsc.org The development of asymmetric organocatalysis has enabled the enantioselective synthesis of complex molecules through cycloaddition reactions of similar substrates.

Reductive Transformations and Selective Functional Group Interconversions

The nitro group and the olefinic double bond in this compound are both susceptible to reduction, offering pathways to valuable synthetic intermediates such as 2-chlorophenethylamine. The selective reduction of one functionality in the presence of the other is a key synthetic challenge.

A common method for the reduction of both the double bond and the nitro group in β-nitrostyrenes is the use of sodium borohydride (B1222165) in combination with a copper(II) salt, which can afford the corresponding phenethylamines in good yields. nih.govnih.govchemrxiv.orgbeilstein-journals.orgchemrxiv.org This one-pot procedure is often rapid and efficient. nih.govnih.govchemrxiv.orgbeilstein-journals.orgchemrxiv.org Importantly, this method has been shown to be tolerant of halogen substituents on the aromatic ring, suggesting its applicability to this compound without dehalogenation. nih.govbeilstein-journals.org

Selective reduction of the double bond while preserving the nitro group can be achieved using specific reagents. For example, phase transfer catalysis with sodium borohydride has been utilized for the high-yield reduction of the C=C bond in nitrostyrenes. mdma.ch

Conversely, the selective reduction of the nitro group in the presence of other reducible functionalities is a valuable transformation. While specific protocols for this compound are not detailed, various methods exist for the selective reduction of aromatic nitro compounds that could potentially be adapted. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving the desired functional group interconversion. ub.eduvanderbilt.eduimperial.ac.ukfiveable.me

Below is a table summarizing the general outcomes of reductive transformations on substituted β-nitrostyrenes, which are expected to be applicable to this compound.

| Reagent System | Functional Group(s) Reduced | Product Type | Reference(s) |

| NaBH₄ / CuCl₂ | C=C double bond and Nitro group | Phenethylamine | nih.govnih.govchemrxiv.orgbeilstein-journals.orgchemrxiv.org |

| NaBH₄ (Phase Transfer Catalysis) | C=C double bond | Nitroalkane | mdma.ch |

Cross-Coupling Reactions Involving the Aryl Halide Moiety

The presence of a chlorine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. However, the reactivity of this compound is complex, as the nitrovinyl group itself is a highly reactive and versatile coupling handle.

While traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira are cornerstone methods for C-C bond formation involving aryl halides, the application to this compound is nuanced. nobelprize.orgresearchgate.net Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring specialized ligands and harsher conditions for efficient coupling. researchgate.net

More significantly, β-nitrostyrenes are highly effective partners in a distinct class of reactions known as denitrative cross-couplings. researchgate.netnih.gov In these transformations, the nitro group, rather than the aryl halide, acts as the leaving group. mdpi.comrsc.org This rapidly expanding field provides an alternative pathway to functionalized alkenes. researchgate.net The reaction can proceed through various mechanisms, often involving radical intermediates. rsc.org A wide range of coupling partners, including organometallics, aldehydes, and heteroatom nucleophiles, can be used to displace the nitro group, yielding products like stilbenes, chalcones, and conjugated sulfones. researchgate.netmdpi.com This reactivity pathway often competes with or supersedes the slower activation of the C-Cl bond in traditional palladium catalysis.

The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr). The SNAr mechanism requires the presence of a good leaving group (the chloride ion) and strong electron-withdrawing groups positioned ortho or para to it. chemistrysteps.comlibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

In this compound, the vinyl group bearing the strongly electron-withdrawing nitro substituent is located ortho to the chlorine atom. This configuration effectively delocalizes and stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby activating the ring for nucleophilic attack. libretexts.orgyoutube.com Consequently, the chlorine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, to generate new substituted β-nitrostyrene derivatives. This pathway provides a direct method for introducing diverse functionalities onto the aromatic ring, complementary to cross-coupling strategies.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-styrene |

| Stannous chloride |

| Nickel(II) chloride |

| Sodium borohydride |

| Lithium aluminum hydride |

Strategic Synthesis of Novel Derivatives and Structural Analogues of 2 Chloro Beta Nitrostyrene

Modification of the Nitrostyrene (B7858105) Core through Subsequent Functionalization

The functionalization of the 2-chloro-beta-nitrostyrene core can be strategically approached by modifying the aromatic ring, the nitro group, or the olefinic carbon atoms. These modifications are crucial for fine-tuning the molecule's properties and for creating precursors for more complex structures.

While the synthesis of this compound starts with a pre-functionalized aromatic ring (2-chlorobenzaldehyde), further substitutions on the benzene (B151609) ring post-synthesis are less common due to the deactivating nature of the nitrovinyl group. However, synthetic strategies often employ a variety of substituted benzaldehydes in the initial Henry condensation reaction with nitromethane (B149229) to generate a library of aromatic ring-functionalized nitrostyrenes. For instance, the synthesis of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene has been documented, demonstrating the incorporation of multiple halogen substituents on the aromatic core rsc.org. This approach allows for systematic variation of electronic and steric properties of the final molecule.

The nitro group and the activated double bond are the primary sites for the derivatization of this compound. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the olefin highly electrophilic and susceptible to nucleophilic attack.

Key Derivatization Reactions:

Michael Addition : this compound readily undergoes conjugate addition (Michael addition) with a variety of nucleophiles. This reaction is fundamental for introducing new functional groups at the β-position. For example, the addition of dimethyl malonate in the presence of a catalyst proceeds to form a new carbon-carbon bond rsc.org. Similarly, the conjugate addition of amines has been studied, although in some cases, subsequent C-C bond cleavage can occur, particularly with ortho-hydroxy substituted nitrostyrenes nih.gov.

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, transforming the nitrostyrene into a substituted phenethylamine. A one-pot procedure using sodium borohydride (B1222165) and copper(II) chloride has been shown to be effective for this transformation under mild conditions, yielding valuable scaffolds for medicinal chemistry nih.gov.

Cycloaddition Reactions : The olefinic double bond can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions or as a dienophile in Diels-Alder reactions. It can also undergo [2+2] photocycloaddition with other olefins upon irradiation with visible light to form nitro-substituted cyclobutanes nih.gov.

Denitrative Cross-Coupling : A modern approach involves the replacement of the nitro group entirely. Stereoselective, denitrative cross-coupling reactions of β-nitrostyrenes with reagents like organoboron compounds allow for the formation of a diverse range of functionalized alkenes, where the nitro group is substituted by another organic moiety mdpi.com.

Table 1: Examples of Functionalization Reactions on β-Nitrostyrene Derivatives

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Michael Addition | Dimethyl malonate, Et₃N, Catalyst | β-Adduct of malonate | rsc.org |

| Nitro Group Reduction | NaBH₄, CuCl₂ | Substituted Phenethylamine | nih.gov |

| [2+2] Photocycloaddition | Olefins, Visible Light (λ = 419 nm) | Nitro-substituted cyclobutane | nih.gov |

| Denitrative Coupling | Organozinc reagents | Disubstituted alkene | mdpi.com |

Synthesis of Heterocyclic Systems from this compound as Precursors

This compound is a valuable building block for the construction of various heterocyclic systems. The presence of the ortho-chloro substituent and the reactive nitrovinyl moiety facilitates cyclization reactions to form fused and non-fused ring structures.

Indoles: The synthesis of indoles from β-nitrostyrenes is a well-established and efficient strategy. The reductive cyclization of o-substituted nitrostyrenes, such as this compound, is a key method. This transformation is often catalyzed by transition metal complexes, particularly palladium researchgate.netmdpi.com. In these reactions, a reducing agent like carbon monoxide (or a CO surrogate such as phenyl formate) facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the indole (B1671886) ring researchgate.netmdpi.com. Another method involves using a water-soluble dithionite (B78146) salt as the reductant for the cyclization of dinitrostyrene derivatives to form 5,6-disubstituted indoles google.com.

Pyrroles: Polysubstituted pyrrole (B145914) derivatives can be synthesized using β-nitrostyrene as a key component in multicomponent reactions researchgate.net. A common strategy involves the Michael addition of a nucleophile to the nitrostyrene, followed by an intramolecular cyclization and aromatization sequence. For instance, a catalyst-free conjugate addition of pyrrole to β-substituted nitrostyrenes yields 2-(2-nitro-1-arylethyl)-1H-pyrroles, which are precursors to other valuable pyrrole derivatives mdpi.com.

Isoxazolidines: The isoxazolidine (B1194047) ring system is typically synthesized via a [3+2] cycloaddition reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) researchgate.net. The electron-deficient double bond in this compound makes it an excellent dipolarophile for this reaction. This approach allows for the construction of the five-membered isoxazolidine ring with control over stereochemistry, leading to novel chiral spiroisoxazolidine-β-lactams when alkylidenepenicillanates are used as the olefin component uc.pt.

Table 2: Synthesis of N-Heterocycles from Nitrostyrene Precursors

| Target Heterocycle | Synthetic Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Indole | Reductive Cyclization | Pd catalyst, CO or Phenyl Formate (CO surrogate) | researchgate.netmdpi.com |

| Pyrrole | Michael Addition-Cyclization | Primary amine, dialkyl acetylenedicarboxylate | researchgate.netorganic-chemistry.org |

| Isoxazolidine | 1,3-Dipolar Cycloaddition | Nitrone, Alkene (styrene) | uc.pt |

The synthesis of oxygen and sulfur-containing heterocycles from nitrostyrenes often relies on intramolecular reactions involving suitably positioned functional groups on the aromatic ring.

Oxygen-Containing Heterocycles: While direct synthesis from this compound is specific, analogous structures provide clear pathways. For example, ortho-hydroxy-β-nitrostyrene, a structural analogue, can be used to synthesize functionalized benzofurans. The reaction proceeds via an intramolecular nucleophilic substitution where the ortho-hydroxy group attacks the β-carbon, particularly after an initial reaction at the nitrovinyl moiety nih.gov. The biosynthesis of oxygen heterocycles also frequently involves oxa-Michael additions on α,β-unsaturated intermediates, a reaction pathway that is chemically analogous to the reactivity of nitrostyrenes beilstein-journals.org.

Sulfur-Containing Heterocycles: Sulfur and nitrogen-containing heterocycles are of significant interest due to their biological activities and unique structures mdpi.com. The synthesis of sulfur-containing rings can be achieved through various methods, including cycloaddition reactions. For example, the reaction of donor-acceptor cyclopropanes with potassium p-toluenethiosulfonate provides a route to dithiolanes organic-chemistry.org. Although direct examples starting from this compound are specific, its activated double bond makes it a suitable substrate for reactions with sulfur-based nucleophiles or dipoles, opening potential pathways to heterocycles like thiazolidines or thiophenes under appropriate conditions.

Role of 2 Chloro Beta Nitrostyrene As a Versatile Building Block in Complex Organic Synthesis

Application in the Construction of Carbon-Carbon Bonds

The electron-deficient nature of the carbon-carbon double bond in 2-chloro-beta-nitrostyrene makes it a powerful tool for forming new C-C bonds. The nitro group activates the β-carbon, making it highly electrophilic and ready to react with a wide range of carbon nucleophiles. This property is fundamental to its application in several key synthetic transformations, including Michael additions, annulations, and multi-component reactions.

The conjugate addition, or Michael reaction, is one of the most important applications of nitrostyrene (B7858105) derivatives in organic synthesis for C-C bond formation. mdpi.com this compound readily undergoes Michael addition with various nucleophiles, such as enolates, malonates, and organometallic reagents. mdpi.comencyclopedia.pub These reactions are often catalyzed by bases or, in modern asymmetric synthesis, by chiral organocatalysts to produce enantiomerically enriched products. The resulting adducts are valuable intermediates that can be further transformed; for instance, the nitro group can be reduced to an amine, providing access to γ-amino acid derivatives. chemrxiv.org

Annulation reactions involving this compound provide a direct route to cyclic structures. In these processes, the nitrostyrene derivative can act as a multi-carbon building block. For example, it can participate in cycloaddition reactions, such as the [4+3]-cycloaddition with azaoxyallyl cations, to form seven-membered heterocyclic rings like 1,4-benzodiazepin-3-ones. mdpi.com These reactions proceed by a sequence of bond formations that build a new ring onto the existing structure, demonstrating the utility of nitrostyrenes in constructing complex polycyclic systems.

Table 1: Examples of Michael Addition Reactions with β-Nitrostyrene Derivatives

| Nucleophile (Donor) | Catalyst | Solvent | Product Type | Ref. |

| Diethyl Malonate | Bispidine-based organocatalyst | Chloroform | Diethyl 2-(2-nitro-1-phenylethyl)malonate | mdpi.com |

| Dimethyl Malonate | Bifunctional bisalkaloid organocatalyst | THF | (R)-dimethyl 2-(2-nitro-1-phenylethyl)malonate | encyclopedia.pub |

| Isobutyraldehyde | Pyrrolidine / p-nitrophenol | Not Specified | γ-nitro aldehyde | chemrxiv.org |

| Cyclohexanone | Ionic liquid-supported L-proline | Not Specified | 2-(2-nitro-1-phenylethyl)cyclohexan-1-one | researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.org β-Nitrostyrene and its derivatives, including this compound, are excellent substrates for MCRs due to their reactivity profile. researchgate.netsemanticscholar.org

A notable example is the synthesis of highly substituted pyrrole (B145914) derivatives, where β-nitrostyrene acts as a key starting material. researchgate.netresearchgate.net These reactions often proceed via an initial Michael addition, followed by subsequent cyclization and condensation steps. Another powerful MCR involves the reaction of β-nitrostyrene derived acetates, 1,3-indanedione, and various aldehydes to construct complex bis-spirocyclohexane skeletons. rsc.org This quadruple cascade reaction proceeds through a Knoevenagel/Michael/Michael/Michael sequence, forming multiple C-C bonds and chiral centers in a single, highly diastereoselective step. rsc.org

Table 2: Multi-Component Reaction for Bis-spirocyclohexane Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Key Reaction Sequence | Product | Ref. |

| β-Nitrostyrene derived MBH acetate (B1210297) | 1,3-Indanedione | Aryl Aldehyde | Potassium Carbonate | [1 + 1 + 1 + 3] Annulation | Fully substituted bis-spirocyclohexane | rsc.org |

Utility in Fine Chemical Synthesis as an Advanced Intermediate

Beyond its direct role in C-C bond formation, this compound is a crucial advanced intermediate in the synthesis of fine chemicals, particularly pharmaceuticals and biologically active compounds. The dual functionality of the nitro group and the double bond, combined with the chloro-substituted aromatic ring, allows for a wide range of chemical modifications.

One of the most significant applications is the reduction of the nitroalkene moiety. The simultaneous reduction of both the nitro group and the carbon-carbon double bond transforms the nitrostyrene into a substituted phenethylamine. nih.govwikipedia.org This transformation is a cornerstone for the synthesis of numerous psychoactive compounds and other pharmaceuticals. wikipedia.org The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions or serves to modulate the biological activity of the final molecule.

Furthermore, nitrostyrenes are precursors to a variety of heterocyclic systems. researchgate.net The reactive nature of this compound allows it to be a starting point for synthesizing complex scaffolds such as chromans, coumarins, and benzofurans, which are prevalent in natural products and medicinal chemistry. rsc.org Its role as a versatile intermediate is thus central to accessing a diverse range of valuable chemical entities.

Table 3: Transformations of β-Nitrostyrene Intermediates

| Starting Material | Reagent(s) | Reaction Type | Product Class | Ref. |

| Substituted β-nitrostyrene | Lithium aluminium hydride (LiAlH₄) | Reduction | Substituted phenethylamine | wikipedia.org |

| Substituted β-nitrostyrene | Sodium borohydride (B1222165) (NaBH₄) / Copper(II) chloride (CuCl₂) | Reduction | Phenethylamine | nih.gov |

| 2-Amino-β-nitrostyrene | α-Bromohydroxamate / Base | [4+3] Cycloaddition | 1,4-Benzodiazepin-3-one | mdpi.com |

| β-Nitrostyrene | Amine / N-chlorosuccinimide (NCS) | Aziridination | Nitroaziridine | nih.gov |

Advanced Theoretical and Computational Studies on 2 Chloro Beta Nitrostyrene and Its Reactivity

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-Chloro-beta-nitrostyrene is characterized by a conjugated system involving the phenyl ring, the vinyl group, and the nitro group. The presence of the strongly electron-withdrawing nitro group significantly influences the electron density distribution across the molecule. This effect, combined with the chlorine substituent on the benzene (B151609) ring, modulates the molecule's reactivity. Computational methods are essential for understanding these electronic properties in detail.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. Theoretical studies on the closely related β-nitrostyrene utilize DFT methods such as M06-2X and B3LYP to dissect reaction mechanisms and predict reactivity.

One approach within DFT is the analysis of Conceptual DFT (CDFT) reactivity indices. These indices help in understanding the electrophilic and nucleophilic nature of different sites within the molecule. For instance, in β-nitrostyrenes, analysis of the electrophilic Parr functions (P+k) indicates that the β-carbon of the nitrovinyl group is the most electrophilically activated center, making it susceptible to nucleophilic attack. This is a direct consequence of the resonance effect of the electron-withdrawing nitro group.

DFT calculations also provide insights into the geometry and bond characteristics. For example, studies on trans-beta-nitrostyrene (B46478) have shown that the C-N bond length is significantly shorter than in saturated nitroalkanes, indicating a degree of double bond character due to conjugation.

Table 1: Conceptual DFT Reactivity Indices for (E)-β-nitrostyrene (Data derived from related β-nitrostyrene studies)

| Atomic Site | Electrophilic Parr Function (P+k) | Description |

| α-carbon | 0.10 | Less electrophilically activated. |

| β-carbon | 0.25 | Most electrophilically activated center, prone to nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity.

For β-nitrostyrenes, the electron-withdrawing nature of the nitro group lowers the energy of the LUMO, enhancing the molecule's electrophilic character. The LUMO is typically localized over the nitrovinyl moiety, particularly on the β-carbon. This distribution explains why β-nitrostyrenes readily act as Michael acceptors, undergoing conjugate addition reactions with nucleophiles.

FMO analysis is crucial for understanding pericyclic reactions, such as cycloadditions. In a [3+2] cycloaddition reaction involving a β-nitrostyrene, the interaction between the HOMO of the 1,3-dipole and the LUMO of the nitrostyrene (B7858105) (or vice versa) determines the feasibility and stereochemical outcome of the reaction. The relative energies and symmetries of these frontier orbitals dictate whether the reaction is thermally or photochemically allowed. While FMOs are powerful for predicting reactivity in smaller systems, their delocalized nature in larger molecules can sometimes obscure the specific reactive sites.

Table 2: Calculated Frontier Orbital Energies for trans-β-nitrostyrene (Representative data from computational studies on related compounds)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.5 | Nucleophilicity / Electron Donation |

| LUMO | -2.8 | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | 4.7 | Indicator of Chemical Reactivity |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediates, and characterizing transition states. For reactions involving this compound, these models provide a molecular-level understanding that complements experimental kinetic data.

Computational studies on β-nitrostyrene reactions have successfully characterized these parameters. For example, in the [3+2] cycloaddition reaction between β-nitrostyrene and a nitrone, DFT calculations have shown the reaction proceeds via a one-step mechanism. The calculations can distinguish between different stereochemical pathways (e.g., endo vs. exo) by comparing the activation energies of the respective transition states.

Table 3: Calculated Activation Energy Barriers for β-Nitrostyrene Reactions

| Reaction Type | Computational Method | Phase | Activation Energy (kcal/mol) |

| Triphenylphosphite Addition (Path A) | M062X/def2svp | Gas | 19.31 |

| Triphenylphosphite Addition (Path B) | M062X/def2svp | Gas | 43.47 |

| Triphenylphosphite Addition (Path A) | M062X/def2svp | Water | 20.75 |

The surrounding solvent medium can significantly influence reaction rates and mechanisms. Computational models can account for these effects using implicit or explicit solvent models. Theoretical investigations on β-nitrostyrene reactions have explored pathways in both the gas phase and in various solvents to quantify their impact.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational flexibility of this compound play a crucial role in its reactivity. Conformational analysis involves identifying the stable arrangements of the atoms (conformers) and the energy barriers for rotation around single bonds.

For this compound, key rotations exist around the C-C bond connecting the phenyl ring to the vinyl group and the C-N bond of the nitro group. The planarity of the molecule is critical for maximizing π-conjugation between the phenyl ring, the double bond, and the nitro group. A planar conformation is generally the most stable, as it allows for optimal delocalization of electron density, which in turn influences the molecule's electronic properties and reactivity.

A complete conformational analysis, often performed using computational methods, can provide important structural information. Stereoelectronic effects arise from the interplay between the molecule's conformation and its electronic properties. For example, the orientation of the nitro group relative to the vinyl double bond can affect the electrophilicity of the β-carbon. Similarly, the orientation of the 2-chlorophenyl ring can sterically hinder the approach of reactants to one face of the molecule, influencing the stereochemical outcome of reactions. These effects are critical in asymmetric catalysis, where subtle conformational preferences can lead to high enantioselectivity.

Emerging Research Areas and Future Perspectives for 2 Chloro Beta Nitrostyrene Chemistry

Integration into Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for high-throughput optimization. nih.gov While specific research on the integration of 2-Chloro-beta-nitrostyrene into these systems is still in its nascent stages, the broader field of nitrostyrene (B7858105) chemistry provides a strong precedent for its potential.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing the reactivity of compounds like this compound. nih.gov The electron-withdrawing nature of the nitro group and the chloro substituent can lead to highly exothermic reactions, which are more safely managed in the small, well-mixed reaction channels of a flow reactor. almacgroup.com

Automated synthesis platforms can be programmed to perform multi-step reaction sequences with minimal human intervention. beilstein-journals.org This is particularly advantageous for the synthesis of compound libraries based on the this compound scaffold, allowing for the rapid exploration of structure-activity relationships. The development of automated systems for the synthesis of active pharmaceutical ingredients (APIs) highlights the industrial relevance of this approach. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Reactions

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. almacgroup.com | Mitigates risks associated with exothermic nitration or reduction reactions. |

| Mixing | Rapid and efficient mixing of reagents. almacgroup.com | Ensures homogeneity and can improve reaction rates and selectivity. |

| Safety | Small reaction volumes minimize the impact of potential runaway reactions. nih.gov | Important when handling energetic nitro compounds. |

| Scalability | "Scaling out" by running multiple reactors in parallel is often more straightforward than "scaling up" batch reactors. almacgroup.com | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Automation | Amenable to integration with online monitoring and automated control systems. beilstein-journals.org | Enables high-throughput screening of reaction conditions and catalysts. |

Exploration in Novel Catalytic Systems and Methodologies

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to new chemical transformations with high efficiency and selectivity. Research into the catalytic applications of β-nitrostyrenes is an active area, and these findings can often be extrapolated to this compound.

Recent advancements have focused on the use of various catalysts to facilitate reactions involving β-nitrostyrenes. For instance, new combinations of catalysts and co-additives have been developed for the aminohalogenation of β-methyl-β-nitrostyrenes, achieving excellent regio- and stereoselectivity. rsc.org Organocatalysis has also emerged as a powerful tool, with chiral bifunctional organocatalysts being used for the enantioselective addition of nucleophiles to (E)-nitroalkenes. researchgate.net

The use of metal-based catalysts continues to be a significant area of research. For example, a system of sodium borohydride (B1222165) and copper(II) chloride has been shown to be effective for the one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions. beilstein-journals.org Additionally, clay-based catalysts, such as montmorillonite (B579905), are being explored as low-cost and environmentally friendly options for promoting reactions involving nitrostyrene derivatives. researchgate.net

Table 2: Examples of Catalytic Systems for Reactions of β-Nitrostyrene Derivatives

| Catalyst System | Reaction Type | Key Findings |

| MnSO₄ with Toluenesulfonamide | Aminohalogenation | Achieved opposite regiochemistry compared to other electron-deficient olefins. rsc.org |

| Chiral Bifunctional Organocatalyst | Enantioselective Michael Addition | Provided a variety of chiral β-nitroethanesulfonic acid compounds with excellent yields and enantioselectivity. researchgate.net |

| NaBH₄/CuCl₂ | Reduction of Nitroalkenes | Enabled the rapid and efficient synthesis of phenethylamines from β-nitrostyrenes. beilstein-journals.org |

| Montmorillonite Clay | Various Liquid Phase Reactions | Demonstrated potential as a robust, green, and reusable catalyst. researchgate.net |

| Bifunctional Squaramide-based Catalyst | Asymmetric [4+3]-Cycloaddition | Enabled the enantioselective synthesis of chiral 1,4-benzodiazepines. mdpi.com |

Challenges and Opportunities in Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. The synthesis of this compound and its derivatives presents both challenges and opportunities in this regard.

One of the primary challenges lies in the development of more sustainable synthetic routes. Traditional methods for the synthesis of β-nitrostyrenes can involve harsh reaction conditions and the use of hazardous reagents. google.com However, recent research has explored more environmentally friendly approaches, such as the use of primary amines as catalysts in acetic acid, which allows for high yields at safer reaction temperatures. google.comgoogle.com

The use of heterogeneous catalysts, such as clay-based materials, offers a significant opportunity for improving the sustainability of processes involving this compound. researchgate.net These catalysts can often be easily recovered and reused, reducing waste and lowering production costs. Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. beilstein-journals.org

The exploration of alternative, greener solvents and reaction media is another important area of research. The ultimate goal is to develop manufacturing processes for this compound and its derivatives that are not only economically viable but also environmentally responsible.

Table 3: Green Chemistry Considerations for this compound Synthesis

| Green Chemistry Principle | Application to this compound Chemistry |

| Waste Prevention | Development of one-pot syntheses and reactions with high atom economy. beilstein-journals.org |

| Safer Solvents and Auxiliaries | Exploration of aqueous reaction media or solvent-free conditions. |

| Design for Energy Efficiency | Use of catalytic methods that allow for lower reaction temperatures. google.com |

| Use of Renewable Feedstocks | While challenging for this specific compound, a long-term goal for the chemical industry. |

| Catalysis | Utilization of recoverable and reusable heterogeneous catalysts like montmorillonite clay. researchgate.net |

Q & A

Q. How can researchers ensure ethical and accurate reporting of this compound data?

- Guidelines :

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectra in PubChem).

- Conflict Checks : Disclose funding sources or institutional biases.

- Plagiarism Screening : Use tools like iThenticate for manuscript integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.